5-Chloro-2-pyrrolidinopyridine-3-boronic acid
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Overview
Description
5-Chloro-2-pyrrolidinopyridine-3-boronic acid is a boronic acid derivative with the molecular formula C9H12BClN2O2.
Mechanism of Action
Target of Action
Boronic acids, such as “5-Chloro-2-pyrrolidinopyridine-3-boronic acid”, are often used in organic synthesis and medicinal chemistry. They are known to participate in various types of coupling reactions, most notably the Suzuki-Miyaura cross-coupling .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the result would be the formation of a new organic compound via the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .
Biochemical Analysis
Biochemical Properties
, a type of carbon–carbon bond-forming reaction. This suggests that 5-Chloro-2-pyrrolidinopyridine-3-boronic acid may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .
Cellular Effects
Given its potential role in Suzuki–Miyaura coupling reactions , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
In the context of Suzuki–Miyaura coupling reactions, it’s known that boronic acids participate in transmetalation, a process where they transfer their organic groups to palladium . This suggests that this compound may interact with biomolecules through similar mechanisms.
Metabolic Pathways
Given its potential role in Suzuki–Miyaura coupling reactions , it may interact with various enzymes or cofactors within these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-pyrrolidinopyridine-3-boronic acid typically involves the reaction of 5-chloro-2-pyrrolidinopyridine with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-pyrrolidinopyridine-3-boronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: As a boronic acid derivative, it is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Scientific Research Applications
5-Chloro-2-pyrrolidinopyridine-3-boronic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs and therapeutic agents.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-pyridineboronic acid: Another boronic acid derivative with similar reactivity and applications.
2-Chloropyridine-3-boronic acid: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
5-Chloro-2-pyrrolidinopyridine-3-boronic acid is unique due to the presence of both a pyrrolidine ring and a boronic acid group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(5-chloro-2-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O2/c11-7-5-8(10(14)15)9(12-6-7)13-3-1-2-4-13/h5-6,14-15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCYJSWXLINMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1N2CCCC2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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